molecular formula C13H20N2O2S B110976 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide CAS No. 100800-56-4

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B110976
CAS No.: 100800-56-4
M. Wt: 268.38 g/mol
InChI Key: CQHDYYBKMPCSKE-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C13H20N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-cyclohexylbenzenesulfonamide
  • 3-amino-N-cyclohexylbenzenesulfonamide
  • 4-methyl-N-cyclohexylbenzenesulfonamide

Uniqueness

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzenesulfonamide core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDYYBKMPCSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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